molecular formula C12H22N2O B4677664 N-cyclopentyl-1-azepanecarboxamide

N-cyclopentyl-1-azepanecarboxamide

Cat. No. B4677664
M. Wt: 210.32 g/mol
InChI Key: NHJKVCHVKLNPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-azepanecarboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a cyclic amide with a molecular formula of C12H21NO and a molecular weight of 195.31 g/mol. The compound is also known as CP-47,497 or simply CP-47.

Mechanism of Action

N-cyclopentyl-1-azepanecarboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is primarily found in the central nervous system and plays a role in the regulation of various physiological processes. By binding to the CB1 receptor, N-cyclopentyl-1-azepanecarboxamide can modulate the activity of the endocannabinoid system, leading to various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-1-azepanecarboxamide are still being studied. However, some studies have shown that the compound can have an analgesic effect, reducing pain sensitivity in animals. It has also been shown to have an anxiolytic effect, reducing anxiety in animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-azepanecarboxamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation without interference from other receptors. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes.

Future Directions

There are several future directions for research on N-cyclopentyl-1-azepanecarboxamide. One area of interest is its potential therapeutic applications in the treatment of pain and anxiety disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system and CB1 receptor function. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of the compound and its potential limitations in lab experiments.

Scientific Research Applications

N-cyclopentyl-1-azepanecarboxamide has been studied for its potential therapeutic applications in various areas of scientific research. One of the most significant areas of research is in the field of neuroscience. The compound has been shown to have an effect on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, appetite, and memory.

properties

IUPAC Name

N-cyclopentylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(13-11-7-3-4-8-11)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKVCHVKLNPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylazepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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